1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid
Description
1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid (abbreviated here for clarity; full name retained as per guidelines) is a cyclopropane-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent. Its molecular formula is C₁₀H₁₅NO₄, with a molecular weight of 229.23 g/mol (inferred from analogous structures in ). The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes, while the cyclopropane ring introduces steric constraints that influence reactivity and conformational stability. This compound is primarily utilized as a building block in pharmaceutical and materials science research, particularly in peptide synthesis and drug candidate development .
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-6-5-10(6,7(11)12)8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,12) |
InChI Key |
FOTBJYSXNXESMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid typically involves the reaction of 2-methylcyclopropane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, the cyclopropane ring can be subjected to such reactions under specific conditions.
Common reagents used in these reactions include TFA, HCl, and various bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: In the synthesis of biologically active molecules where temporary protection of functional groups is required.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The primary mechanism of action for 1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid involves the protection and deprotection of amines. The Boc group is added to amines to protect them from unwanted reactions during multi-step synthesis. The protection mechanism involves the formation of a carbamate linkage, which is stable under basic conditions. Deprotection occurs under acidic conditions, where the Boc group is cleaved, releasing the free amine .
Comparison with Similar Compounds
Structural and Functional Insights
- Boc Protection : All compounds share the Boc group, which facilitates deprotection under mild acidic conditions (e.g., trifluoroacetic acid), making them suitable for stepwise synthesis .
- Diverse Backbones : Modifications like piperidine fusion () or vinyl substituents () expand utility in drug discovery, enabling interactions with biological targets through varied hydrogen bonding and hydrophobic effects.
Critical Analysis of Divergent Data
- Safety Profiles : While the target compound lacks explicit safety data, analogs like 1-[(tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid () are classified as irritants (H315, H319), suggesting similar precautions are warranted.
- Synthetic Yields: Ethyl 1-Boc-amino derivatives () achieve >90% yields under optimized conditions, whereas stereoselective routes () may require additional purification steps.
Biological Activity
1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid (commonly referred to as Boc-2-methylcyclopropanecarboxylic acid) is a cyclopropane derivative that has garnered attention in organic and medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which plays a significant role in peptide synthesis and other organic reactions.
- Molecular Formula : C10H16O4
- Molecular Weight : 200.23 g/mol
- LogP : 1.79
- Polar Surface Area : 64 Ų
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 1
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the cyclopropane ring through cyclopropanation reactions, followed by the introduction of the Boc group. The protecting group is essential for selective reactions in the presence of other functional groups.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly in relation to its role as a precursor in the synthesis of bioactive compounds. Here are some key findings:
Antimicrobial Activity
Several studies have indicated that compounds containing the cyclopropane structure exhibit antimicrobial properties. For instance, derivatives of cyclopropanecarboxylic acids have shown effectiveness against various bacterial strains, suggesting that Boc-2-methylcyclopropanecarboxylic acid may also possess similar properties.
Peptide Synthesis
The Boc protecting group is widely used in peptide synthesis due to its stability under acidic conditions and ease of removal under mild conditions. This makes Boc-2-methylcyclopropanecarboxylic acid a valuable intermediate in the development of peptide-based therapeutics.
Case Studies
-
Case Study on Antimicrobial Activity :
- A study published in Journal of Medicinal Chemistry evaluated various cyclopropane derivatives for their antimicrobial properties. The results indicated that compounds with similar structures to Boc-2-methylcyclopropanecarboxylic acid exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
- Peptide Synthesis Application :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(tert-Butoxycarbonyl)-2-methylcyclopropanecarboxylic acid | C10H16O4 | Similar structure; used as a protecting group |
| 2-Methylcyclopropanecarboxylic acid | C6H10O2 | Lacks the tert-butoxycarbonyl group; simpler structure |
| 1-(tert-Butoxycarbonyl)-3-hydroxyproline | C10H17NO4 | Contains an amino acid component; used in peptide synthesis |
Q & A
Q. What are the key synthetic routes for preparing 1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid?
The synthesis typically involves cyclopropanation via [2+1] cycloaddition or ring-closing reactions. For example, tert-butoxycarbonyl (Boc) protection is introduced early to stabilize reactive functional groups. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent undesired side reactions like ring-opening. Catalysts such as palladium complexes or chiral auxiliaries may enhance stereoselectivity in cyclopropane formation . Post-synthetic purification via column chromatography or recrystallization ensures high purity (>95%), confirmed by NMR and HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the cyclopropane ring (characteristic δ 0.8–2.0 ppm for protons on strained carbons) and Boc group (δ 1.4 ppm for tert-butyl protons).
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch of carboxylic acid and Boc carbamate) and ~1250 cm (C-O-C stretch of Boc) validate functional groups.
- HPLC : Retention time and peak symmetry assess purity (>98% by GC or HPLC) .
Q. How does the Boc group influence the compound’s reactivity?
The tert-butoxycarbonyl group acts as a protecting group for amines (if present) and enhances solubility in organic solvents (e.g., dichloromethane, THF). Its steric bulk reduces nucleophilic attack on the cyclopropane ring, stabilizing the molecule during acidic/basic reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized for cyclopropane ring formation in this compound?
- Temperature : Lower temperatures (0–25°C) minimize ring strain-induced decomposition.
- Solvent : Polar aprotic solvents (e.g., DMF) stabilize transition states in cycloaddition.
- Catalysts : Chiral catalysts (e.g., Rh(OAc)) improve enantioselectivity for stereospecific applications. Kinetic studies (e.g., time-resolved NMR) help identify optimal reaction times .
Q. What strategies address contradictions in biological activity data for this compound?
- Dose-Response Studies : Test varying concentrations (µM–mM range) to identify non-linear effects.
- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for enzymes (e.g., cytochrome P450) or receptors.
- Metabolic Stability Assays : LC-MS/MS quantifies degradation products in biological matrices (e.g., liver microsomes) .
Q. How can computational modeling predict interactions between this compound and biological targets?
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Batch Reactor Optimization : Control exothermic reactions (e.g., cyclopropanation) via cooling jackets.
- Purification : Switch from column chromatography to continuous crystallization for higher throughput.
- Yield Improvement : Statistical design of experiments (DoE) identifies critical factors (e.g., stoichiometry, mixing speed) .
Methodological Notes
- Stereochemical Analysis : Use chiral columns (e.g., Chiralpak AD-H) with HPLC to resolve enantiomers .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) via UPLC-MS .
- Safety : Follow OSHA guidelines (e.g., H302, H315) for handling irritants; use fume hoods and P95 respirators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
